[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine [3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine
Brand Name: Vulcanchem
CAS No.: 1248927-94-7
VCID: VC2920585
InChI: InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
SMILES: COCCNCCCOC1=CC=C(C=C1)F
Molecular Formula: C12H18FNO2
Molecular Weight: 227.27 g/mol

[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine

CAS No.: 1248927-94-7

Cat. No.: VC2920585

Molecular Formula: C12H18FNO2

Molecular Weight: 227.27 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine - 1248927-94-7

Specification

CAS No. 1248927-94-7
Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
IUPAC Name 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Standard InChI InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
Standard InChI Key VVQXAWFDRZFEDD-UHFFFAOYSA-N
SMILES COCCNCCCOC1=CC=C(C=C1)F
Canonical SMILES COCCNCCCOC1=CC=C(C=C1)F

Introduction

Chemical Identity and Structure

3-(4-Fluorophenoxy)propylamine is an organic compound belonging to the secondary amine class, characterized by two organic substituents attached to the nitrogen atom. It also features an aryl ether moiety due to the presence of the phenoxy group in its structure. The compound's identity is established through several standardized chemical identifiers:

Chemical Identifiers

The compound is definitively identified through multiple chemical registry systems and nomenclature conventions:

ParameterValue
CAS Number1248927-94-7
IUPAC Name3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Molecular FormulaC₁₂H₁₈FNO₂
Molecular Weight227.28 g/mol
MDL NumberMFCD16663532
PubChem CID50989310
VCIDVC2920585

Structural Representation

The compound's structure can be described through several chemical notation systems used in computational chemistry and chemical databases:

Notation SystemValue
Standard InChIInChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
InChI KeyVVQXAWFDRZFEDD-UHFFFAOYSA-N
SMILESCOCCNCCCOC1=CC=C(C=C1)F

The molecular structure features a 4-fluorophenoxy group connected to a propyl chain that links to a nitrogen atom, which is also bonded to a 2-methoxyethyl group. This arrangement creates a secondary amine with both aromatic and aliphatic components.

Physical and Chemical Properties

Physical Characteristics

3-(4-Fluorophenoxy)propylamine exists as a liquid at room temperature, making it suitable for various laboratory applications requiring liquid-phase reactions or processes. Its physical state facilitates its use in solution chemistry and as a potential intermediate in synthesis pathways.

Chemical Reactivity

As a secondary amine, 3-(4-Fluorophenoxy)propylamine possesses a moderately basic nitrogen atom that can participate in various chemical reactions. The compound's reactivity is influenced by:

  • The secondary amine group, which can serve as a nucleophile in substitution and addition reactions

  • The fluorine substituent on the aromatic ring, which alters the electron distribution and potentially influences reactivity

  • The ether linkages, which provide additional sites for potential interactions

Secondary amines generally exhibit unique reactivity patterns, making them valuable intermediates in organic synthesis for creating more complex molecules. The specific secondary amine structure of this compound suggests potential applications in pharmaceutical development and other chemical manufacturing processes.

Synthesis and Preparation

Synthetic Methodology

The synthesis of 3-(4-Fluorophenoxy)propylamine typically involves a multi-step organic reaction sequence. Based on similar compound syntheses, a probable synthetic route includes:

  • Reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the propyl chain

  • Subsequent introduction of the methoxyethyl group through an amination reaction

This stepwise approach allows for controlled formation of the desired molecular structure with the specific substitution pattern required for the compound's identity and functionality.

Purification and Quality Control

The compound can be produced in various purity grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). Analytical methods likely employed for quality control include:

  • Chromatographic techniques (HPLC, GC) for purity assessment

  • Spectroscopic methods (NMR, MS, IR) for structural confirmation

  • Elemental analysis for composition verification

These comprehensive analytical approaches ensure the compound meets required specifications for research or industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator